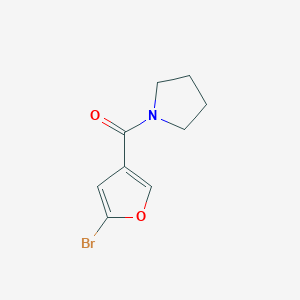
N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide, commonly known as N-(3-methyl-4-acetamidophenyl) camphorquinone (MACQ), is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a photosensitive molecule that can be used in various applications, including photopolymerization, photoinitiator, and photochromic materials.
Wirkmechanismus
The mechanism of action of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide involves the absorption of light energy, which leads to the formation of a reactive intermediate. This intermediate can then initiate the polymerization process or cause a change in the color of photochromic materials.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide. However, studies have shown that this compound is non-toxic and does not cause any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide in lab experiments is its high photosensitivity. This compound can initiate polymerization reactions and cause color changes in photochromic materials at low light intensities. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for the use of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide in scientific research. One possible direction is the development of new photochromic materials that can be used in various applications, including sensors and optical devices. Another direction is the use of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide as a photoinitiator in the fabrication of 3D-printed structures. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in medicine and biotechnology.
Conclusion
N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide is a photosensitive compound that has gained significant attention in scientific research due to its various applications. The synthesis of this compound involves the reaction of camphorquinone with 4-acetamido-3-methylphenylboronic acid, catalyzed by palladium acetate and triphenylphosphine. N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide can be used as a photoinitiator in polymerization reactions and in the fabrication of photochromic materials. The mechanism of action of this compound involves the absorption of light energy, which leads to the formation of a reactive intermediate. Further research is needed to understand the potential applications of this compound in medicine and biotechnology.
Synthesemethoden
The synthesis of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide is a multi-step process that involves the reaction of camphorquinone with 4-acetamido-3-methylphenylboronic acid. This reaction is catalyzed by palladium acetate and triphenylphosphine, resulting in the formation of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide. The purity of the compound can be increased by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide has been widely used in scientific research due to its photosensitivity properties. It can be used as a photoinitiator in polymerization reactions, where it absorbs light energy and initiates the polymerization process. This compound has also been used in the fabrication of photochromic materials, which change color upon exposure to light.
Eigenschaften
IUPAC Name |
N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9-8-11(16-13(18)14(3,4)5)6-7-12(9)15-10(2)17/h6-8H,1-5H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPQIPYLMQSXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B7475180.png)






